1H-Indole-3-acetonitrile, 4-nitro-
Overview
Description
1H-Indole-3-acetonitrile, 4-nitro- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound 1H-Indole-3-acetonitrile, 4-nitro- is of particular interest due to its unique chemical structure, which includes a nitro group at the 4-position and an acetonitrile group at the 3-position of the indole ring.
Preparation Methods
The synthesis of 1H-Indole-3-acetonitrile, 4-nitro- typically involves the nitration of indole-3-acetonitrile. One common method is the reaction of indole-3-acetonitrile with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product . Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, to produce the compound in larger quantities.
Chemical Reactions Analysis
1H-Indole-3-acetonitrile, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-3-acetonitrile, 4-nitro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetonitrile, 4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and receptors is also being studied to understand its therapeutic potential .
Comparison with Similar Compounds
1H-Indole-3-acetonitrile, 4-nitro- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carboxaldehyde: Known for its antimicrobial properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of 1H-Indole-3-acetonitrile, 4-nitro- lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-(4-nitro-1H-indol-3-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15/h1-3,6,12H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCMRTYGNSGRBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449641 | |
Record name | 1H-Indole-3-acetonitrile, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-06-3 | |
Record name | 1H-Indole-3-acetonitrile, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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